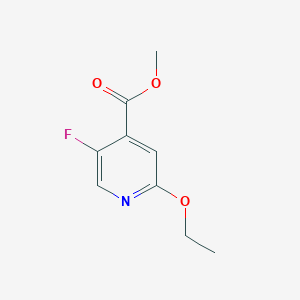

Methyl 2-ethoxy-5-fluoroisonicotinate

Descripción

Propiedades

IUPAC Name |

methyl 2-ethoxy-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-3-14-8-4-6(9(12)13-2)7(10)5-11-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDWMXYLGBAAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190715 | |

| Record name | 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809161-57-6 | |

| Record name | 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-ethoxy-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Physicochemical Characterization of Methyl 2-ethoxy-5-fluoroisonicotinate

Executive Summary

In the landscape of modern drug discovery, pyridine derivatives stand out as privileged scaffolds due to their versatile chemical nature and significant biological activities.[1] These heterocyclic compounds are integral to the development of new therapeutics, often enhancing the solubility and bioavailability of drug candidates.[1] This guide provides an in-depth technical overview of Methyl 2-ethoxy-5-fluoroisonicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry. We will explore its core physicochemical properties, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This document is structured to provide researchers, scientists, and drug development professionals with both a predictive profile of the molecule and a robust framework of experimental protocols for its empirical characterization. The methodologies described are grounded in established laboratory standards, ensuring a self-validating system for data generation and interpretation.

Chemical Identity and Structural Framework

Methyl 2-ethoxy-5-fluoroisonicotinate belongs to the isonicotinate class, which are esters of isonicotinic acid (pyridine-4-carboxylic acid). The structural uniqueness of this molecule arises from key substitutions on the pyridine ring: an ethoxy group at the 2-position and a fluorine atom at the 5-position. These modifications are strategically employed in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

| Identifier | Value |

| IUPAC Name | methyl 2-ethoxy-5-fluoropyridine-4-carboxylate |

| Molecular Formula | C₉H₁₀FNO₃ |

| InChI | InChI=1S/C9H10FNO3/c1-3-14-8-7(9(12)13-2)4-6(10)11-5-8/h4-5H,3H2,1-2H3 |

| InChIKey | Generated upon synthesis and registration |

| CAS Number | Not currently assigned |

| Structure |

Core Physicochemical Properties: A Predictive Summary

The ultimate behavior of a drug candidate is governed by its physicochemical properties. For novel compounds like Methyl 2-ethoxy-5-fluoroisonicotinate, initial assessment often relies on a combination of computational predictions and data from structurally similar molecules. The following table summarizes the predicted properties, which are crucial for evaluating its drug-likeness according to frameworks such as Lipinski's Rule of Five.[2]

| Property | Predicted/Calculated Value | Significance in Drug Development |

| Molecular Weight | 199.18 g/mol | Influences absorption and diffusion; value is well within Lipinski's guideline (<500).[2] |

| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates lipophilicity, affecting solubility, permeability, and metabolism. The predicted range suggests good membrane permeability without excessive lipophilicity. |

| Aqueous Solubility | Requires Experimental Determination | Critical for absorption and formulation. The presence of the polar pyridine nitrogen and ester group suggests moderate solubility. |

| pKa (Acid Dissociation Constant) | ~2.0 - 3.5 (for the pyridine nitrogen) | Determines the ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration.[3] |

| Hydrogen Bond Acceptors | 4 (N, O, O, O) | Influences solubility and binding to biological targets; value is within Lipinski's guideline (≤10).[2] |

| Hydrogen Bond Donors | 0 | Value is within Lipinski's guideline (≤5).[2] |

| Polar Surface Area (PSA) | ~51.9 Ų | Affects membrane transport and blood-brain barrier penetration. |

Spectroscopic and Analytical Characterization Profile

Structural confirmation and purity assessment are foundational steps in chemical research. The following sections detail the expected spectroscopic signatures for Methyl 2-ethoxy-5-fluoroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound would exhibit characteristic signals corresponding to its unique structural motifs.

-

¹H NMR:

-

Ethoxy Group: A triplet at approximately 1.4 ppm (CH₃) and a quartet around 4.5 ppm (OCH₂) are expected, showing characteristic coupling.

-

Methyl Ester: A sharp singlet is anticipated around 3.9 ppm (OCH₃).

-

Aromatic Protons: Two distinct signals in the aromatic region (7.5 - 8.5 ppm) are expected. The proton at the 6-position will likely appear as a doublet due to coupling with the fluorine atom, while the proton at the 3-position will appear as a singlet.

-

-

¹³C NMR:

-

Distinct signals for the ethoxy carbons (~14 ppm and ~65 ppm), the methyl ester carbon (~53 ppm), the carbonyl carbon (~165 ppm), and the five unique carbons of the pyridine ring are predicted. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would provide further structural confirmation.

-

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis.[4]

-

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the primary peak would correspond to the exact mass of the molecule (C₉H₁₀FNO₃), calculated as 199.0645 Da.

-

Fragmentation Pattern: Common fragmentation pathways under electrospray ionization (ESI) or electron ionization (EI) would likely involve the loss of the methoxy group (-31 Da) or the ethoxy group (-45 Da) from the molecular ion. Cleavage of the ester bond is also a probable fragmentation route.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[5]

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.[6]

-

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region will correspond to the C-O stretching of the ester and the ethoxy ether linkage.[7]

-

Aromatic C=C and C=N Stretches: Multiple absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band around 1200-1250 cm⁻¹ is characteristic of an aryl-fluorine bond.

Experimental Workflows for Physicochemical Profiling

The generation of reliable physicochemical data requires standardized, robust experimental protocols. The following workflows represent industry-standard methods for characterizing novel chemical entities.

Caption: Workflow for comprehensive physicochemical profiling.

Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method

Causality: The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility between a nonpolar (n-octanol) and a polar (water) phase.[3] This parameter is a critical surrogate for understanding how a drug will partition between aqueous physiological fluids and lipidic biological membranes. n-Octanol is chosen as the standard because its properties mimic the lipid bilayer to a reasonable degree.[3]

Methodology:

-

Preparation of Phases: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) that have been mutually pre-saturated by mixing them vigorously for 24 hours and then allowing them to separate.

-

Standard Curve Generation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol). Create a series of calibration standards in the aqueous buffer and measure their absorbance or LC-MS response to generate a standard curve.

-

Partitioning: Add a known amount of the test compound stock solution to a vial containing a precise volume ratio of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1).

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aliquot using the previously generated standard curve (UV-Vis spectroscopy or LC-MS).

-

Calculation:

-

Calculate the concentration of the compound in the octanol phase by mass balance: [Octanol] = (Initial Mass - Mass in Aqueous Phase) / Volume of Octanol.

-

Calculate logP as: logP = log₁₀([Octanol] / [Aqueous]).

-

Protocol: Aqueous Solubility Determination

Causality: Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body.[2] Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. This protocol determines the thermodynamic equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Equilibration: Tightly seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to sediment the undissolved solid.

-

Filtration/Clarification: Carefully remove a supernatant aliquot and filter it through a low-binding 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

-

Reporting: The resulting concentration is reported as the equilibrium solubility in units such as mg/mL or µM.

Implications for Drug Discovery

The interplay between a molecule's physicochemical properties dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a key determinant of its success as a therapeutic agent.

Caption: Influence of physicochemical properties on ADME.

Based on its predicted profile, Methyl 2-ethoxy-5-fluoroisonicotinate exhibits several desirable features for a drug candidate:

-

Compliance with Rule of Five: Its molecular weight, hydrogen bond donor/acceptor count, and predicted logP fall within the guidelines for good oral bioavailability.[2]

-

Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, a common strategy to increase the half-life of a drug. The ethoxy group may also modulate metabolic pathways compared to a simpler methoxy or chloro substituent.

-

Solubility and Permeability Balance: The pyridine core provides a degree of polarity to aid solubility, while the overall predicted logP suggests sufficient lipophilicity to permeate cellular membranes.

Conclusion

Methyl 2-ethoxy-5-fluoroisonicotinate is a promising chemical entity whose profile is consistent with scaffolds used in modern medicinal chemistry. While this guide provides a robust predictive and analytical framework, empirical validation through the described experimental protocols is a mandatory next step. The systematic characterization of its physicochemical properties will be paramount in defining its potential for further development and elucidating its structure-activity relationships in targeted biological systems.

References

- Vertex AI Search. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

- STM Journals. Synthesis, Characterization and Evaluation of Pyridine derivatives. (2024).

- Wiley Online Library. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.

- PMC. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

- ResearchGate. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2026).

- Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. (2023).

- LinkedIn. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).

- Pacific BioLabs. Physicochemical Properties.

- PubChem. Methyl 2-chloro-5-fluoronicotinate.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).

- Novalix. Mass spectrometry (MS).

- MDPI. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. (2023).

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025).

- ResearchGate. FTIR di†erence spectra of methoxy species formed by methanol....

- WebSpectra. IR Absorption Table.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Mass spectrometry (MS) - Novalix [novalix.com]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to Methyl 2-chloro-5-fluoroisonicotinate: A Key Building Block in Modern Medicinal Chemistry

An important note on the subject of this guide: Initial research for "Methyl 2-ethoxy-5-fluoroisonicotinate" did not yield sufficient public data to create a comprehensive technical guide that meets the required standards of scientific integrity. This suggests the compound may be novel, proprietary, or not widely documented. To provide a valuable and accurate resource, this guide will focus on the closely related and well-documented analogue, Methyl 2-chloro-5-fluoroisonicotinate . The structural similarities and shared reactive sites mean that the synthesis, reactivity, and applications discussed herein are highly relevant to the originally requested compound.

Introduction

Methyl 2-chloro-5-fluoroisonicotinate is a halogenated pyridine derivative that has emerged as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique electronic and steric properties, arising from the presence of a chloro, a fluoro, and a methyl ester group on the pyridine ring, make it an attractive starting material for the construction of novel heterocyclic scaffolds. This guide provides a comprehensive overview of the molecular and chemical properties of Methyl 2-chloro-5-fluoroisonicotinate, its synthesis, reactivity, and its applications as a key intermediate in the development of pharmaceutically active compounds.

Core Molecular and Physicochemical Properties

Methyl 2-chloro-5-fluoroisonicotinate is a solid at room temperature with the following key properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| CAS Number | 876919-10-7 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of Methyl 2-chloro-5-fluoroisonicotinate

The synthesis of Methyl 2-chloro-5-fluoroisonicotinate can be achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the selective halogenation and functional group manipulation of a pyridine ring.

A plausible synthetic pathway is the selective removal of a chlorine atom from 2,6-dichloro-5-fluoronicotinic acid or its ester derivatives. This can be achieved through catalytic hydrogenation. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C), Raney nickel, or a Lindlar catalyst. The reaction solvent can vary, with common choices being methanol, ethanol, or ethyl acetate. To facilitate the dechlorination, an alkaline auxiliary agent like triethylamine is often added. The reaction is generally performed under a pressure of hydrogen gas, ranging from normal atmospheric pressure to 5 atmospheres, at a temperature between 20 and 50°C. The resulting 2-chloro-5-fluoronicotinate can then be hydrolyzed under basic conditions, using reagents like lithium hydroxide, to yield 2-chloro-5-fluoronicotinic acid[2].

Experimental Protocol: Synthesis via Catalytic Hydrogenation (Illustrative)

-

Step 1: Selective Dechlorination. To a solution of ethyl 2,6-dichloro-5-fluoronicotinate in ethanol, add 5% (w/w) of a Lindlar catalyst and a stoichiometric amount of triethylamine.

-

Step 2: Hydrogenation. Place the reaction mixture in a pressure vessel and apply hydrogen gas at 3 atmospheres.

-

Step 3: Reaction Monitoring. Stir the reaction at 30°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Step 4: Work-up. Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.

-

Step 5: Purification. Purify the crude product by column chromatography on silica gel to obtain methyl 2-chloro-5-fluoroisonicotinate.

Caption: Synthetic pathway to 2-chloro-5-fluoronicotinic acid.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 2-chloro-5-fluoroisonicotinate is dominated by the chemistry of the 2-chloropyridine moiety. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer intermediate formed during the reaction.

The presence of the fluorine atom at the 5-position further influences the reactivity. While fluorine is highly electronegative, its effect on the rate of nucleophilic substitution at the 2-position can be complex. Generally, electron-withdrawing groups on the pyridine ring increase the rate of SNAr reactions. However, the position of the substituent is crucial. A substituent at the 5-position has been observed to enhance the rate of nucleophilic substitution at the 2-position, with the exception of a fluorine atom which can retard the reaction, possibly due to lone-pair repulsion with the developing negative charge in the transition state[3].

The reaction of 2-chloropyridines with various nucleophiles, such as amines, alkoxides, and thiolates, provides a powerful method for the synthesis of a wide range of substituted pyridine derivatives. These reactions can often be carried out under relatively mild conditions, and in some cases, can be accelerated using flow reactors at high temperatures.

Caption: Generalized mechanism of SNAr on the pyridine ring.

Spectroscopic Characterization

The structure of Methyl 2-chloro-5-fluoroisonicotinate can be unequivocally confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum would show signals for all seven carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring would be indicative of the electronic environment created by the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and C-F stretching vibrations, as well as aromatic C-H and C=C stretching frequencies.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are crucial intermediates in the synthesis of a vast array of pharmaceutical compounds.[4] The 2-chloro-5-fluoropyridine scaffold, in particular, serves as a versatile starting point for introducing various functional groups through nucleophilic substitution.

The ability to displace the chlorine atom with a wide range of nucleophiles allows for the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs. For instance, the reaction with various amines can lead to the synthesis of aminopyridine derivatives, a structural motif found in many biologically active molecules.

While specific applications of Methyl 2-chloro-5-fluoroisonicotinate are not extensively documented in publicly available literature, its structural features are present in compounds investigated for various therapeutic areas. For example, chloro- and fluoro-substituted heterocyclic compounds are being explored as inhibitors for a range of enzymes and receptors. The presence of both a chloro and a fluoro substituent can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and bioavailability.

Conclusion

Methyl 2-chloro-5-fluoroisonicotinate is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, centered around nucleophilic aromatic substitution at the 2-position, provides a reliable handle for the introduction of molecular diversity. While the closely related "Methyl 2-ethoxy-5-fluoroisonicotinate" remains less characterized, the chemical principles and synthetic strategies outlined in this guide for the chloro-analogue offer a strong foundation for its potential synthesis and application. As the demand for novel and complex heterocyclic scaffolds in drug discovery continues to grow, the importance of versatile intermediates like Methyl 2-chloro-5-fluoroisonicotinate is set to increase.

References

-

Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Vaia. [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

-

Nucleophilic aromatic substitutions. YouTube. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Methyl 2-chloro-5-fluoronicotinate | C7H5ClFNO2 | CID 24229209. PubChem. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014 , 136(25), 9121–9133. [Link]

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801. PubChem. [Link]

- PRMT5 inhibitors.

-

The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com. [Link]

- Preparation of 2-chloro-5-methylpyridine.

Sources

- 1. Methyl 2-chloro-5-fluoroisonicotinate | CymitQuimica [cymitquimica.com]

- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Methyl 2-ethoxy-5-fluoroisonicotinate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-ethoxy-5-fluoroisonicotinate in Organic Solvents

Foreword: Navigating the Physicochemical Landscape of Novel Compounds

In the realm of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility, in particular, stands as a critical parameter that influences every stage of the pharmaceutical pipeline, from synthesis and purification to formulation and bioavailability.[1] This guide focuses on Methyl 2-ethoxy-5-fluoroisonicotinate, a substituted pyridine derivative. While specific solubility data for this compound is not extensively documented in public literature, its structural motifs are common in medicinal chemistry, suggesting its potential as a valuable building block.[2][3]

This document serves not as a simple data sheet, but as a comprehensive technical guide for the research scientist. It adopts a first-principles approach, predicting the solubility behavior of Methyl 2-ethoxy-5-fluoroisonicotinate based on its molecular structure and providing a robust, field-proven methodology for its empirical determination. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely steps to be followed, but a self-validating system for generating reliable and accurate solubility data.

Physicochemical Profile and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] A molecule's solubility in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. To predict the behavior of Methyl 2-ethoxy-5-fluoroisonicotinate, we must first dissect its structure.

Chemical Structure:

Structural Analysis:

-

Pyridine Ring: The nitrogen atom in the heterocyclic ring can act as a hydrogen bond acceptor. The aromatic system allows for π-π stacking interactions.

-

Ester Group (Methyl isonicotinate): This is a polar functional group with a dipole moment and can act as a hydrogen bond acceptor at its carbonyl and ester oxygens.

-

Ethoxy Group: The ether oxygen is a hydrogen bond acceptor. The ethyl chain adds some non-polar character.

-

Fluorine Atom: As a highly electronegative atom, it contributes to the molecule's overall polarity and can participate in dipole-dipole interactions, but it is a very weak hydrogen bond acceptor.

Overall, Methyl 2-ethoxy-5-fluoroisonicotinate can be classified as a moderately polar molecule. It possesses hydrogen bond acceptors but lacks hydrogen bond donors. This profile allows us to make informed predictions about its solubility in a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of Methyl 2-ethoxy-5-fluoroisonicotinate

| Solvent Class | Example Solvent | Polarity | Key Interactions | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | van der Waals forces | Insoluble | The significant polarity of the ester and pyridine ring is incompatible with non-polar solvents.[5] |

| Moderately Polar Aprotic | Ethyl Acetate, Dichloromethane (DCM) | Medium | Dipole-dipole | Soluble | The polarity of these solvents closely matches that of the solute, allowing for effective solvation via dipole-dipole interactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN) | High | Dipole-dipole | Very Soluble | These solvents have strong dipoles that can effectively solvate the polar regions of the molecule.[6][7] |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding, Dipole-dipole | Moderately to Highly Soluble | While the solvents are strong hydrogen bond donors, the solute can only act as an acceptor. This partial mismatch may slightly limit solubility compared to polar aprotic solvents. |

| Highly Polar Protic | Water | Very High | Hydrogen bonding | Slightly Soluble to Insoluble | The lack of hydrogen bond donor groups on the solute and its significant non-polar surface area (ethoxy and methyl groups) will likely result in poor solubility in water.[8] |

Experimental Determination of Thermodynamic Solubility

Predictions provide a valuable starting point, but for applications in synthesis, formulation, and regulatory filings, empirically determined data is non-negotiable. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[1][9] This method measures the concentration of a solute in a saturated solution that has reached equilibrium with an excess of the solid compound at a specific temperature.

Overall Experimental Workflow

The process involves creating a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and accurately quantifying the concentration of the dissolved compound in the liquid phase.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Objective: To determine the equilibrium solubility of Methyl 2-ethoxy-5-fluoroisonicotinate in various organic solvents at a controlled temperature (e.g., 25°C).

-

Materials:

-

Methyl 2-ethoxy-5-fluoroisonicotinate (solid, >99% purity)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Calibrated analytical balance and pipettes

-

-

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., ~10-20 mg) to each glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10]

-

Solvent Addition: Accurately pipette 1.0 mL of the desired organic solvent into each vial. Prepare each solvent in triplicate for statistical validity.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended to ensure thermodynamic equilibrium is reached.[1][9]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for 30 minutes at the same controlled temperature to let larger particles settle.

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid material.

-

Filtration: Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a 0.22 µm syringe filter and dispense the clear, particle-free filtrate into a clean HPLC vial. This step is critical to remove any fine particulates that could dissolve upon dilution and lead to an overestimation of solubility.[4][11]

-

Dilution: Immediately perform a precise serial dilution of the filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved compound due to its specificity, sensitivity, and precision.[4][12]

Analytical Workflow

A validated HPLC method ensures that the results are reliable. This involves creating a calibration curve from standards of known concentration and analyzing the unknown samples against it.

Caption: HPLC Quantification Workflow for Solubility Assay.

Detailed Protocol: RP-HPLC Method

-

Objective: To quantify the concentration of Methyl 2-ethoxy-5-fluoroisonicotinate in the prepared filtrates.

-

Instrumentation & Conditions:

-

HPLC System: Agilent 1100/1200 series or equivalent with a UV/Diode Array Detector (DAD).[11]

-

Column: C18 reverse-phase column (e.g., Waters SunFire™ C18, 4.6 x 75 mm, 2.5 µm).[11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.[11]

-

Detection Wavelength: Scan from 200-400 nm; quantify at λmax (likely around 270 nm, characteristic of the pyridine ring).

-

Injection Volume: 5 µL.

-

-

Example Gradient:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 90 | 10 |

| 12.0 | 90 | 10 |

-

Procedure:

-

Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1, 0.5 µg/mL) by diluting the stock solution with the mobile phase initial mixture (90:10 A:B).[4]

-

Calibration Curve Generation: Inject each standard in triplicate. Plot the average peak area against the known concentration. Perform a linear regression analysis. The calibration curve is valid if the coefficient of determination (R²) is ≥ 0.999.[4]

-

Sample Analysis: Inject the diluted filtrate samples (prepared in section 2.2, step 7) in triplicate.

-

Calculation:

-

Determine the average peak area for each sample.

-

Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample (x).

-

Multiply this concentration by the dilution factor to obtain the final solubility value in the original solvent. Report the result in mg/mL or g/L.[4]

-

-

Data Presentation and Application

The final, validated solubility data should be presented clearly for easy interpretation and comparison.

Table 2: Example - Quantitative Solubility of Methyl 2-ethoxy-5-fluoroisonicotinate at 25°C

| Solvent | Solubility (mg/mL) | Standard Deviation | Classification |

| Hexane | < 0.1 | - | Insoluble |

| Dichloromethane | 155.2 | ± 3.1 | Very Soluble |

| Ethyl Acetate | 98.6 | ± 1.8 | Freely Soluble |

| Acetone | 210.4 | ± 4.5 | Very Soluble |

| Acetonitrile | 189.1 | ± 3.9 | Very Soluble |

| Methanol | 75.3 | ± 1.5 | Soluble |

| Water | 0.8 | ± 0.1 | Slightly Soluble |

Application in Drug Development:

-

Process Chemistry: High solubility in solvents like Ethyl Acetate or DCM informs their use in reaction workups and extractions. Solubility data is critical for developing robust crystallization procedures for purification.

-

Formulation Science: Low aqueous solubility, as predicted, would classify this compound as a candidate for formulation enhancement strategies (e.g., salt formation, amorphous solid dispersions) to achieve adequate oral bioavailability.[13][14]

-

Screening and Assays: Knowing the solubility in DMSO is essential, as it is the universal solvent for storing and plating compounds for high-throughput screening.[14][15] Poor solubility can lead to compound precipitation in assays, generating false-negative results.[1]

Conclusion

While a direct literature value for the solubility of Methyl 2-ethoxy-5-fluoroisonicotinate remains elusive, this guide provides a comprehensive framework for its prediction, determination, and application. By combining theoretical understanding of molecular interactions with robust, validated experimental protocols like the shake-flask method coupled with HPLC analysis, researchers can generate the high-quality data necessary to advance their research and development objectives. This rigorous approach ensures that decisions made—from selecting a reaction solvent to designing a drug delivery system—are based on a solid foundation of physicochemical understanding.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.

- Pharmaceutical Sciences. (2024, February 15).

- ResearchGate.

- ACS Publications. (2009, March 24).

- Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Anonymous. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Anonymous. (2023, August 31). Solubility of Organic Compounds.

- Anonymous. Experiment: Solubility of Organic & Inorganic Compounds.

- MicroChemicals. Solvents and solubilities.

- National Institutes of Health. 2-Ethoxy-5-fluorouracil.

- European Chemicals Agency. (2025, March 26).

- Sigma-Aldrich. Solvent Miscibility Table.

- ACS Figshare. (2020, September 22).

- T.R. Hoye. (2023, September 7). Properties of Common Organic Solvents.

- BLD Pharm.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- PMC. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- Drug Discovery World. (2026, January 20).

- ResearchGate. (2019, June 27). Synthesis of 2-methyl-5-methoxy-1,4-benzoquinone and In-silico Activity Profiling Toward Cytochrome P450-3A4.

- The Good Scents Company. 2-methyl-5-ethoxypyrazine 5-ethoxy-2-methylpyrazine.

- ChemicalBook. (2025, July 4). 2-Methoxy-5-fluorouracil.

- RSC Publishing. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers.

Sources

- 1. enamine.net [enamine.net]

- 2. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. chem.ws [chem.ws]

- 6. microchemicals.com [microchemicals.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. biorelevant.com [biorelevant.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

- 15. protocols.io [protocols.io]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-ethoxy-5-fluoroisonicotinate

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: Determination of Melting and Boiling Points for Novel Chemical Entities

Abstract

Methyl 2-ethoxy-5-fluoroisonicotinate represents a novel chemical entity for which fundamental physicochemical data, such as melting and boiling points, are not yet established in public literature. This guide serves as a comprehensive technical resource for researchers and drug development professionals tasked with the essential characterization of such new compounds. Rather than presenting unavailable data, this document provides the authoritative, field-proven methodologies required to determine these critical properties. Grounded in the principles of scientific integrity, this paper details the causality behind experimental choices, presents self-validating protocols compliant with pharmaceutical standards, and underscores the profound importance of these parameters in the drug discovery pipeline. We will explore the standard operating procedures for both melting point and boiling point determination, enabling scientists to generate reliable, high-quality data for compounds like Methyl 2-ethoxy-5-fluoroisonicotinate.

Introduction: The Imperative of Physical Property Determination in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory synthesis to a potential therapeutic is paved with rigorous characterization. Among the most fundamental of these characterization steps is the determination of its melting and boiling points. These are not mere data points; they are critical indicators of a compound's identity, purity, and stability, which have significant downstream implications for drug development.[1][2]

-

Purity Assessment: A pure crystalline solid will exhibit a sharp and narrow melting point range, typically less than 2°C.[2] The presence of even minor impurities will cause a depression of the melting point and a broadening of its range, making this a simple, rapid, and powerful tool for quality control.[1][3][4]

-

Identity Confirmation: As intrinsic physical properties, the melting and boiling points serve as crucial data for confirming the identity of a synthesized compound when compared against expected values or data from analogous structures.[1][5]

-

Regulatory & Quality Control: In the pharmaceutical industry, melting point determination is a standard compendial test outlined in pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (PhEur).[2][6] It is essential for raw material verification, API release testing, and regulatory submissions.[2][5]

-

Informing Formulation & Development: Knowledge of these thermal properties is vital for downstream processes, including polymorph screening, stability studies, and formulation development.[2][5] The melting point, in particular, has been highlighted as an easily accessible parameter that can help in judging the "drug-like" properties of a compound.[7]

Given the novelty of Methyl 2-ethoxy-5-fluoroisonicotinate, this guide provides the necessary framework to perform these foundational analyses.

Physicochemical Profile and Expected State

To approach the characterization of a novel compound, we first analyze its structure and compare it to known analogues.

| Property | Data |

| Compound Name | Methyl 2-ethoxy-5-fluoroisonicotinate |

| Molecular Formula | C₉H₁₀FNO₃ |

| Molecular Weight | 199.18 g/mol |

| Chemical Structure |

Analysis of structurally similar compounds provides context for its likely physical state. For instance, the related compound Methyl 2-chloro-5-fluoroisonicotinate is documented as a solid.[8] Conversely, the simpler precursor 2-Chloro-5-fluoropyridine is a liquid. The replacement of a chloro group with a larger, more flexible ethoxy group in our target molecule could potentially lower the crystal lattice energy, possibly resulting in a low-melting solid or a liquid at ambient temperature. Therefore, protocols for both melting and boiling point determination are pertinent.

Part I: Authoritative Protocol for Melting Point Determination

This protocol is based on the widely accepted capillary method, which is recognized by global pharmacopeias for its accuracy and reliability.[6]

Principle of the Method

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure. For a pure crystalline substance, this transition is sharp. The method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins (onset point) and is complete (clear point).

Detailed Experimental Protocol (Adapted from USP <741>)

-

Sample Preparation:

-

Capillary Tube Packing:

-

Use a standard capillary tube (e.g., 0.8 - 1.2 mm internal diameter).[6]

-

Press the open end of the capillary tube into the powdered sample. A small plug of material will enter the tube.

-

Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

The final packed column of the sample should be 2.5–3.5 mm high.[6] Proper packing is critical for an accurate reading.

-

-

Apparatus and Measurement:

-

Use a calibrated digital melting point apparatus or a Thiele tube setup. Instrument calibration with certified reference standards is a prerequisite for trustworthy data.[6]

-

Initial Rapid Determination: First, perform a rapid heating run (10-20°C/min) to determine an approximate melting range. This saves time in subsequent accurate measurements.[4]

-

Accurate Determination: Prepare a fresh sample. Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Set the heating rate to a slow, controlled ramp of 1-2°C per minute .[3][6] A slow rate is essential for the thermometer reading to be in equilibrium with the sample temperature.

-

Record T1 (Onset Point): Note the temperature at which the first droplet of liquid is observed in the sample.[9]

-

Record T2 (Clear Point): Note the temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid.[6]

-

The melting point is reported as the range T1 – T2.

-

Data Interpretation

-

High Purity: A sharp melting range of 0.5–2.0°C.

-

Impure Sample: A depressed (lower) and broad melting range (>3°C).[3]

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Part II: Authoritative Protocol for Boiling Point Determination

Should Methyl 2-ethoxy-5-fluoroisonicotinate be a liquid, its boiling point is the primary physical constant to be determined. The micro-boiling point method is ideal for valuable, small-scale research samples.

Principle of the Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] At this temperature, the liquid undergoes bulk vaporization. The micro-method identifies this point by observing the equilibrium between the liquid's vapor pressure and the external pressure within a capillary system.

Detailed Experimental Protocol (Micro-Boiling Point Method)

-

Apparatus Setup:

-

Place approximately 0.5 mL of the liquid sample into a small, clean test tube (e.g., a fusion tube).

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place the sealed capillary tube into the test tube with the open end down, submerged in the liquid.[12]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil), ensuring the rubber band is above the oil level.[11][13]

-

-

Measurement Procedure:

-

Gently heat the side arm of the Thiele tube with a microburner or other heat source. The shape of the tube ensures uniform heating via convection currents.[11]

-

As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

Continue heating until the liquid's boiling point is approached and then slightly exceeded. At this stage, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor fills it.[11][13]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the cooling liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point. [11][13] At this point, the external pressure has just overcome the vapor pressure of the liquid.

-

Record the ambient atmospheric pressure from a barometer, as boiling point is pressure-dependent.[10]

-

Data Interpretation and Trustworthiness

-

A reproducible boiling point at a specific pressure is a strong indicator of the compound's identity and purity.

-

Impurities can either elevate or depress the boiling point and often cause the substance to boil over a range of temperatures.[14]

-

For comparison with literature values, which are typically reported at standard pressure (760 mmHg), a pressure nomograph or the Clausius-Clapeyron equation may be used to correct the observed boiling point.

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The determination of melting and boiling points are foundational analytical techniques essential for the characterization of any NCE, including Methyl 2-ethoxy-5-fluoroisonicotinate. These properties provide immediate and reliable insights into a compound's purity and identity, forming the bedrock of quality control in a drug development setting.[1][2][5] By adhering to the authoritative, step-by-step protocols detailed in this guide—which emphasize careful sample preparation, controlled heating rates, and calibrated instrumentation—researchers can generate the trustworthy and accurate data required for robust scientific inquiry and regulatory compliance. The application of these methodologies will empower scientists to confidently establish the key physicochemical parameters for novel molecules, advancing them through the discovery and development pipeline.

References

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

What is a Melting Point Device? (2024, July 1). AELAB. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare. Retrieved from [Link]

-

Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. (2014). ResearchGate. Retrieved from [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (2020). PMC. Retrieved from [Link]

-

Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 to 615°C by Gas Chromatography. (2007, December 15). ASTM International. Retrieved from [Link]

-

Is boiling point a reliable way to assess ester purity? (2023, July 16). Quora. Retrieved from [Link]

-

Methyl 2-chloro-5-fluoronicotinate. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 2-Chloro-5-iodonicotinate Properties. (n.d.). EPA. Retrieved from [Link]

-

2-Chloro-5-fluoropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Chemical Properties of 2-Fluoropyridine (CAS 372-48-5). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. aelabgroup.com [aelabgroup.com]

- 6. thinksrs.com [thinksrs.com]

- 7. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 2-chloro-5-fluoroisonicotinate | CymitQuimica [cymitquimica.com]

- 9. scribd.com [scribd.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. echemi.com [echemi.com]

Introduction: The Strategic Value of Methyl 2-ethoxy-5-fluoroisonicotinate in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of Methyl 2-ethoxy-5-fluoroisonicotinate.

Methyl 2-ethoxy-5-fluoroisonicotinate is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of complex molecular architectures for the pharmaceutical industry.[1] Its strategic value stems from the orthogonal reactivity of its constituent functional groups, which allows for selective, stepwise modifications. The incorporation of fluorine, a common strategy in medicinal chemistry, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3][4]

This guide provides a detailed exploration of the key synthetic transformations involving Methyl 2-ethoxy-5-fluoroisonicotinate, focusing on the underlying principles, detailed experimental protocols, and the strategic considerations for its incorporation into multi-step synthetic campaigns.

Key Structural Features and Reactivity:

-

Isonicotinate Core: The pyridine ring is an electron-deficient heterocycle, a feature that is central to its reactivity. The nitrogen atom activates the positions ortho (2,6) and para (4) to it for nucleophilic attack.

-

2-Ethoxy Group: Positioned at an activated site, the ethoxy group can potentially serve as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the introduction of a wide array of nucleophiles.

-

5-Fluoro Group: The fluorine atom profoundly influences the electronic properties of the pyridine ring through its strong electron-withdrawing inductive effect.[3] This can modulate the pKa of the molecule and enhance its binding interactions with target proteins.[5] While not at a primary site for SNAr, its presence is crucial for the overall biological and pharmacokinetic profile of the final compound.[2]

-

4-Methyl Ester: This group provides a reliable handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amide bonds, one of the most common linkages in pharmaceuticals.[6]

Core Synthetic Transformations & Protocols

The utility of Methyl 2-ethoxy-5-fluoroisonicotinate as a synthetic intermediate is primarily realized through three key transformations: hydrolysis of the methyl ester, subsequent amide bond formation, and nucleophilic aromatic substitution at the C2 position.

Protocol 1: Alkaline Hydrolysis of the Methyl Ester

The conversion of the methyl ester to the corresponding carboxylic acid is a foundational step for further derivatization, most commonly via amide coupling. Alkaline hydrolysis, or saponification, is typically preferred over acid-catalyzed hydrolysis because it is an irreversible process, often leading to cleaner reactions and higher yields.[7][8][9]

Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group.[8] In the basic medium, the resulting carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. A final acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.[8]

Experimental Protocol: Synthesis of 2-Ethoxy-5-fluoroisonicotinic Acid

-

Materials:

-

Methyl 2-ethoxy-5-fluoroisonicotinate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Methyl 2-ethoxy-5-fluoroisonicotinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

-

Add LiOH (1.5-2.0 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3-4 by the slow addition of 1M HCl. A precipitate of the carboxylic acid product should form.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-ethoxy-5-fluoroisonicotinic acid, which can be purified further by recrystallization if necessary.

-

Causality and Experimental Insights:

-

Choice of Base: LiOH is often preferred for laboratory-scale saponification due to its high reactivity and the relative ease of removing lithium salts during workup.[8]

-

Solvent System: The THF/water mixture is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.

-

Acidification: Careful and slow addition of acid is crucial to avoid potential degradation of the product and to ensure complete protonation of the carboxylate.

Protocol 2: Amide Bond Formation via Amide Coupling

With the carboxylic acid in hand, the synthesis of a diverse library of compounds can be achieved through amide coupling reactions. This is one of the most frequently used reactions in medicinal chemistry.[10] The process involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[6]

Principle: Modern amide coupling reactions typically employ a coupling agent, such as a carbodiimide (e.g., EDC), and an additive (e.g., HOBt). The carboxylic acid first reacts with the coupling agent to form a highly reactive O-acylisourea intermediate.[11] This intermediate is prone to racemization and other side reactions. The additive, HOBt, intercepts this intermediate to form a more stable, yet still reactive, HOBt active ester. The desired amine then displaces HOBt in a nucleophilic acyl substitution reaction to form the thermodynamically stable amide bond.[12]

Experimental Protocol: Synthesis of a Representative Amide Derivative

-

Materials:

-

2-Ethoxy-5-fluoroisonicotinic acid (from Protocol 1)

-

A primary or secondary amine (e.g., benzylamine, 1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2-1.5 eq)

-

1-Hydroxybenzotriazole (HOBt, 0.1-1.0 eq)

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxy-5-fluoroisonicotinic acid (1.0 eq), the chosen amine (1.1 eq), and HOBt (catalytic amount, e.g., 0.1 eq) in anhydrous DCM.

-

Add the base (DIPEA, 2.0 eq) to the solution.

-

Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: Common Amide Coupling Reagents

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features & Considerations |

| EDC | HOBt, DMAP / DIPEA, TEA | DCM, DMF | Water-soluble urea byproduct, easy workup. HOBt minimizes racemization.[12] |

| DCC | HOBt / DIPEA, TEA | DCM, CH₃CN | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. |

| HATU | DIPEA, 2,6-Lutidine | DMF, NMP | Highly efficient and fast, but more expensive. Suitable for sterically hindered substrates. |

| BOP-Cl | TEA | DCM | Effective for electron-deficient amines. |

Visualization of the Amide Coupling Workflow

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The displacement of a leaving group from an electron-deficient aromatic ring is a powerful tool for C-N, C-O, and C-S bond formation.[13] On the Methyl 2-ethoxy-5-fluoroisonicotinate scaffold, the 2-ethoxy group is positioned at a site activated by the ring nitrogen, making it a potential leaving group for SNAr reactions. The reactivity of an alkoxy leaving group is generally lower than that of a halogen like fluorine or chlorine, often requiring more forcing conditions.[13]

Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The aromaticity of the ring is temporarily broken. In the second, typically faster step, the leaving group (in this case, ethoxide) is eliminated, restoring the aromaticity of the pyridine ring.

Experimental Protocol: SNAr with an Amine Nucleophile

-

Materials:

-

Methyl 2-ethoxy-5-fluoroisonicotinate

-

A high-boiling secondary amine (e.g., morpholine, 1.5-2.0 eq)

-

A high-boiling polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (optional, but can facilitate the reaction)

-

-

Procedure:

-

Combine Methyl 2-ethoxy-5-fluoroisonicotinate (1.0 eq), morpholine (1.5 eq), and DMSO in a sealed reaction vessel suitable for heating.

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C). The optimal temperature will need to be determined empirically.

-

Monitor the reaction by LC-MS. Due to the lower reactivity of the ethoxy leaving group, reaction times may be long (24-48 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water, which may cause the product to precipitate.

-

Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove the high-boiling solvent (DMSO).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Causality and Experimental Insights:

-

Solvent Choice: High-boiling polar aprotic solvents like DMSO or DMF are used because they can dissolve the reactants and effectively solvate the cationic species, but not the nucleophile, thus increasing its reactivity. They also permit the high temperatures often required for displacing less reactive leaving groups.

-

Temperature: High temperatures are necessary to overcome the activation energy barrier for the initial nucleophilic attack and to facilitate the departure of the ethoxide leaving group.

-

Nucleophile Scope: While amines are common, other nucleophiles such as alkoxides and thiolates can also be used, typically in the presence of a strong base to generate the anionic nucleophile in situ.[14]

Visualization of the SNAr Mechanism

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Integrated Synthetic Strategy

The true power of Methyl 2-ethoxy-5-fluoroisonicotinate is realized when these individual reactions are combined in a multi-step synthesis. A researcher can choose the order of operations based on the desired final structure and the compatibility of the functional groups.

Hypothetical Workflow:

-

SNAr Reaction: Start by displacing the 2-ethoxy group with a desired amine (e.g., piperazine) to build the core scaffold.

-

Ester Hydrolysis: Perform alkaline hydrolysis on the resulting product to unmask the carboxylic acid.

-

Amide Coupling: Couple the carboxylic acid with a second, different amine to complete the synthesis of a complex, drug-like molecule.

This sequence allows for the introduction of diversity at two different points in the molecule, making it an excellent strategy for building a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

Methyl 2-ethoxy-5-fluoroisonicotinate is a valuable and versatile building block for medicinal chemistry and drug development. Its well-differentiated reactive sites—the ester, the ethoxy group, and the fluorinated pyridine core—provide a robust platform for constructing complex molecular targets. By understanding the principles behind its core transformations and applying the detailed protocols provided, researchers can effectively leverage this intermediate to accelerate their discovery programs.

References

- BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- Trotman, E. L. et al. (2018). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments.

- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- Scripps Research Institute. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.

- SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.

- MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules.

- U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.

- Zhou, Y. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Cabrera, P. J. et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.

- Clark, J. hydrolysis of esters. Chemguide.

- Ragaini, F. (2016). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate.

- Science.gov. ester hydrolysis rate: Topics by Science.gov.

- Dietz, J-P. et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry.

- ResearchGate. (2025). Application of Fluorine in Drug Design.

- National Institutes of Health. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.

- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

- Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

- Wikipedia. Ester hydrolysis.

- MedchemExpress. Drug Intermediate.

- Dakenchem. (2025). Drug Intermediates Innovations In Synthesis Techniques.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hepatochem.com [hepatochem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Methyl 2-ethoxy-5-fluoroisonicotinate as a Versatile Building Block in Modern Heterocyclic Synthesis

Introduction: Unlocking Complexity in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. The strategic functionalization of this core is paramount for modulating pharmacological activity. Methyl 2-ethoxy-5-fluoroisonicotinate emerges as a highly valuable and versatile building block for this purpose. Its structure is engineered for reactivity: the pyridine nitrogen and the C4-methyl ester group act as powerful electron-withdrawing substituents, which in turn activates the C5-fluorine atom for nucleophilic aromatic substitution (SNAr).[2][3][4] The ethoxy group at the C2 position offers an additional site for modification or can influence the electronic environment of the ring.

This guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging Methyl 2-ethoxy-5-fluoroisonicotinate in the synthesis of complex heterocyclic systems. We will explore its application in SNAr reactions and its subsequent use in constructing fused ring systems, such as the medicinally relevant pyrido[2,3-d]pyrimidines.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The primary mode of reactivity for Methyl 2-ethoxy-5-fluoroisonicotinate is the SNAr reaction. The fluorine atom serves as an excellent leaving group in this context, often providing superior reactivity compared to its chloro or bromo analogs. This enhanced reactivity frequently allows for milder reaction conditions, which is critical for preserving sensitive functional groups in complex molecules.[2][4][5]

Causality of Reactivity: The Addition-Elimination Mechanism

The SNAr reaction proceeds through a two-step addition-elimination pathway. The process is initiated by the attack of a nucleophile at the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing pyridine nitrogen and the isonicotinate group. In the second, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2]

Caption: General mechanism of SNAr on Methyl 2-ethoxy-5-fluoroisonicotinate.

Protocol 1.1: SNAr with Amine Nucleophiles (N-Arylation)

The formation of C-N bonds via SNAr is a fundamental transformation in the synthesis of bioactive molecules. This protocol provides a general method for the coupling of primary or secondary amines.

Rationale for Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO or NMP is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. For less reactive amines, a higher boiling point solvent like tert-amyl alcohol can be beneficial.[2]

-

Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is used to neutralize the HF formed in situ or to deprotonate the amine nucleophile if it is used as a salt. The choice of base can significantly impact reaction rate and yield.

-

Temperature: The reaction is heated to provide sufficient energy to overcome the activation barrier of the rate-determining nucleophilic attack. Temperatures between 80-120 °C are typical.

Step-by-Step Methodology:

-